Indisulam

Catalog No.
S548847
CAS No.
165668-41-7
M.F
C14H12ClN3O4S2
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indisulam

CAS Number

165668-41-7

Product Name

Indisulam

IUPAC Name

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide

Molecular Formula

C14H12ClN3O4S2

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20)

InChI Key

SETFNECMODOHTO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

Solubility

Soluble in DMSO, not in water

Synonyms

E 7070, E-7070, E7070, indisulam, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

Description

The exact mass of the compound Indisulam is 384.99577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of chloroindole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology: Combination with Carboplatin for Solid Tumours

Pediatric Oncology: Treatment of High-Grade Glioma

Indisulam, chemically known as N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, is a synthetic sulfonamide compound that has emerged as a promising anticancer agent. Initially developed for the treatment of various solid tumors, indisulam exhibits a multifaceted mechanism of action. It primarily targets the RNA Binding Motif 39 (RBM39), promoting its degradation through interactions with the DDB1 and CUL4 associated factor 15 E3 ubiquitin ligase complex. This leads to significant alterations in gene expression and cell cycle arrest, particularly in the G1 phase, making it a unique candidate in cancer therapeutics .

Indisulam acts through multiple mechanisms:

  • Cell cycle arrest: It inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression []. This disrupts the orderly progression of cells from one phase to the next, ultimately leading to cell death.
  • RNA splicing modulation: Indisulam disrupts proper pre-mRNA splicing, a crucial step in gene expression, by inducing degradation of the protein RBM39 []. This disrupts essential cellular processes.
  • Carbonic anhydrase inhibition: While the exact role is unclear, Indisulam might also inhibit carbonic anhydrases, potentially affecting cellular pH and other physiological functions [].
  • Chloroindole group: Similar compounds with this group may exhibit genotoxicity (ability to damage DNA) []. Further research is needed to determine Indisulam's specific genotoxicity profile.

Indisulam's chemical structure allows it to engage in specific interactions that facilitate its biological activity. The compound acts as a molecular glue, stabilizing the complex between RBM39 and the DCAF15 receptor. This interaction triggers the ubiquitination of RBM39, leading to its proteasomal degradation. The resultant decrease in RBM39 levels disrupts normal mRNA splicing processes, thereby affecting numerous downstream targets involved in cell proliferation and apoptosis .

Indisulam has demonstrated potent anticancer effects across various tumor types, including colorectal and non-small cell lung cancers. Its biological activity is characterized by:

  • Cell Cycle Arrest: Indisulam effectively halts the cell cycle at the G1 phase.
  • Inhibition of mRNA Splicing: The degradation of RBM39 leads to mis-splicing of critical transcripts, influencing cellular pathways associated with growth and survival.
  • Synergistic Effects: When combined with other chemotherapeutic agents, indisulam enhances their efficacy, suggesting a potential for combination therapies .

The synthesis of indisulam involves several key steps:

  • Formation of the Sulfonamide Core: The initial step typically involves the reaction of an appropriate amine with sulfonyl chloride to form the sulfonamide.
  • Chlorination: The introduction of chlorine at the 3-position of the indole ring is achieved through electrophilic aromatic substitution.
  • Final Coupling: Coupling reactions are performed to attach the indole moiety to the sulfonamide backbone.

Various synthetic routes have been explored to optimize yield and purity, often involving modifications to reaction conditions or precursor compounds .

Indisulam's primary application is in oncology, particularly for treating solid tumors resistant to conventional therapies. Its unique mechanism of action positions it as a candidate for:

  • Monotherapy: Direct treatment of various cancers.
  • Combination Therapy: Enhancing the effectiveness of existing treatments by targeting multiple pathways simultaneously .
  • Research Tool: Investigating RNA splicing mechanisms and protein degradation pathways in cancer biology .

Studies have highlighted indisulam's role in modulating protein interactions within cellular pathways:

  • RBM39 and DCAF15 Interaction: Indisulam facilitates this interaction, leading to RBM39 degradation and subsequent effects on mRNA splicing.
  • Impact on Cellular Metabolism: Indisulam alters metabolic pathways by affecting mitochondrial function and biosynthetic processes .
  • Synergistic Drug Interactions: Research indicates that indisulam can synergize with other drugs, preventing resistance development in cancer cells .

Indisulam shares structural and functional similarities with other sulfonamide-based compounds but stands out due to its unique mechanism involving protein degradation. Below are some similar compounds:

Compound NameMechanism of ActionUnique Features
E7820Inhibits cell proliferationDifferent target proteins compared to indisulam
E7070Similar structure; anticancer activityLess emphasis on RBM39 degradation
SulfapyridineAntimicrobial agentPrimarily used for infections, not cancer
Triazole sulfonamidesAntifungal propertiesFocus on fungal targets

Indisulam's distinct ability to induce targeted protein degradation through its interaction with E3 ligases sets it apart from these compounds, highlighting its potential as a novel therapeutic agent in cancer treatment .

Indisulam, chemically known as N-(3-chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide, can be synthesized through several established methodologies that have been developed and optimized over the years. The compound's molecular formula is C₁₄H₁₂ClN₃O₄S₂ with a molecular weight of 385.84 g/mol [1] [2].

The most commonly employed synthetic approach follows a multi-step sequence beginning with the chlorosulfonation of acetanilide. This method involves treating acetanilide with chlorosulfonic acid at temperatures of 70-80°C under acidic conditions, yielding 4-acetamidobenzenesulfonyl chloride with typical yields of 70-85% [3]. The reaction mechanism involves electrophilic aromatic substitution where sulfur trioxide initially adds to the aromatic ring, forming a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride by excess chlorosulfonic acid [3].

The second step involves amination of the sulfonyl chloride intermediate through treatment with aqueous ammonia at room temperature in an aqueous medium. This nucleophilic substitution reaction proceeds with yields of 80-90% to produce 4-acetamidobenzenesulfonamide [3]. The reaction is typically carried out immediately after isolation of the sulfonyl chloride to prevent hydrolysis losses.

The final step requires deprotection of the acetamide group using 6 M hydrochloric acid under reflux conditions for 45 minutes, yielding the desired sulfonamide product with 85-95% efficiency [3]. This acidic hydrolysis selectively removes the acetyl protecting group while preserving the more hydrolytically stable sulfonamide functionality.

Alternative synthetic methodologies have been developed to overcome limitations of traditional approaches. Palladium-catalyzed sulfonylation methods offer enhanced functional group tolerance and can accommodate various aryl halides as starting materials [4] [5]. These protocols typically employ palladium catalysts with appropriate ligands under mild conditions, achieving yields of 60-90% with broad substrate scope.

Reductive coupling methods represent another synthetic strategy, utilizing nitroarenes and sodium arylsulfinates as starting materials [6]. These approaches can employ reducing agents and metal catalysts, or proceed through metal-free pathways at various temperatures, typically yielding 50-85% of the desired sulfonamide products. The method offers advantages in terms of atom economy and reduced waste generation.

Direct amination methods involving sulfonyl chlorides and amines in the presence of bases such as triethylamine provide straightforward access to aryl sulfonamides [7]. These reactions can be conducted at temperatures ranging from room temperature to reflux conditions, achieving yields of 70-95% depending on the specific substrates employed.

Chemical Analogs and Derivatives

The development of indisulam analogs has been driven by the need to optimize pharmacological properties and understand structure-activity relationships. Several key derivatives have been synthesized and evaluated for their biological activities.

E7820 represents one of the most significant analogs, with the molecular formula C₁₇H₁₂N₄O₂S and molecular weight of 336.4 g/mol [8]. This compound features a 3-cyano-4-methylindole core connected to a cyanobenzene sulfonamide moiety. E7820 demonstrates superior binding affinity to DCAF15 with a dissociation constant of approximately 3.8 μM, making it the most potent analog in this series [9].

Tasisulam (molecular formula C₁₆H₁₄ClN₃O₄S, molecular weight 383.82 g/mol) incorporates a quinoxaline ring system and exhibits weaker binding to DCAF15 with a dissociation constant exceeding 50 μM [9]. Despite the reduced binding affinity, tasisulam maintains biological activity through its ability to recruit RBM39 for degradation, albeit with decreased potency compared to E7820.

Chloroquinoxaline sulfonamide (CQS) contains a chloroquinoxaline core structure (molecular formula C₁₄H₁₁ClN₄O₂S, molecular weight 322.79 g/mol) and has been identified as another active analog in this therapeutic class [10]. The compound maintains the ability to induce RBM39 degradation through DCAF15-mediated pathways.

Structure-activity relationship studies have revealed that modifications at the R1 position of the indole ring system significantly impact biological activity. The nitrile derivative, where the chlorine atom is replaced with a cyano group, demonstrates enhanced activity with an EC₅₀ of 1.21 μM for RBM39 recruitment [11]. This improvement is attributed to the cyano group functioning as a chlorine isostere while providing additional favorable interactions.

The methyl derivative, featuring a methyl group at the R1 position, maintains activity levels similar to the parent indisulam compound [11]. In contrast, the proton derivative, where the R1 position bears only a hydrogen atom, shows complete loss of activity, indicating that hydrophobic interactions at this position are essential for biological function.

Desmethyl-E7820, lacking the methyl group at the C4 position of the indole ring, exhibits significantly reduced activity compared to E7820 [9]. This finding demonstrates the importance of the methyl group for optimal hydrophobic interactions with DCAF15 residues Val477 and Val556.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have elucidated the molecular basis for indisulam's biological activity and provided insights for rational drug design. These studies have employed a combination of biochemical assays, structural biology approaches, and medicinal chemistry strategies.

The central sulfonamide moiety serves as the pharmacophore core, establishing critical hydrogen bonding interactions with DCAF15 residues Ala234 and Phe235 [12]. The two sulfonyl oxygen atoms form hydrogen bonds with the backbone amide nitrogens of these residues, with near-optimal geometry that is essential for RBM39 recruitment activity. Modifications to this structural element result in complete loss of biological activity, confirming its indispensable role.

The chloroindole ring system creates a hydrophobic binding interface that is crucial for molecular recognition. The indole nitrogen forms a hydrogen bond with the backbone carbonyl oxygen of DCAF15 Phe231, while the chlorine atom at the 3-position engages in hydrophobic interactions spanning approximately 38 Ų of surface area [12]. The chloroindole moiety also facilitates critical interactions with RBM39 Met265, forming sulfur-π interactions that contribute to the stability of the ternary complex.

Substitution patterns at the R1 position have been systematically evaluated to understand electronic and steric requirements. The replacement of chlorine with a cyano group yields superior activity, with the nitrile functioning as an effective chlorine isostere while providing enhanced binding interactions [11]. The cyano group maintains the required hydrophobic surface area while introducing additional favorable electrostatic interactions.

Methyl substitution at the R1 position maintains biological activity levels comparable to the chlorine analog, indicating that nonpolar groups of similar volume are generally tolerated [11]. However, the removal of the R1 substituent, resulting in a hydrogen atom at this position, leads to complete loss of activity due to the elimination of essential hydrophobic surface interactions.

The methyl group at the C4 position of the indole ring provides beneficial hydrophobic contacts with DCAF15 residues Val477 and Val556 [9]. While this substitution enhances binding affinity, it is not absolutely required for activity, as demonstrated by the moderate activity retained in desmethyl analogs.

The phenyl sulfonamide terminus contributes to molecular recognition through T-shaped π-π interactions with DCAF15 Phe235 [9]. This aromatic ring system occupies a spacious binding pocket that can accommodate various substitution patterns, providing opportunities for structural diversity while maintaining biological activity.

Water-mediated interactions play important roles in stabilizing the indisulam-DCAF15-RBM39 ternary complex. The indole nitrogen and central sulfonamide nitrogen form extensive water-mediated hydrogen bonds with RBM39 residues Thr262 and Asp264 [12]. These interactions, while individually modest in their contributions, collectively enhance the stability and specificity of the molecular recognition event.

The terminal sulfonamide group provides additional binding interactions, with the nitrogen atom donating a hydrogen bond to a structural water molecule that subsequently interacts with the backbone carbonyl of RBM39 Asn260 [11]. Modifications that alter the flexibility at this position can impact binding affinity, with alanine substitutions improving binding by approximately 3-fold.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

384.9957759 g/mol

Monoisotopic Mass

384.9957759 g/mol

Heavy Atom Count

24

Appearance

White to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJ98J3NM90

Drug Indication

Investigated for use/treatment in lung cancer.

Pharmacology

Indisulam is a novel sulfonamide compound with potential antineoplastic activity. Indisulam inhibits cyclin-dependent kinases (CDK), which regulate cell cycle progression and are usually over-expressed in cancerous cells. Inhibition of CDK results in G1/S phase arrest of the cell cycle, and may lead to induction of apoptosis and inhibition of tumor cell proliferation. In addition, indisulam also inhibits carbonic anhydrases (CA), especially isoforms IX and XII that are involved in aqueous humor production and are highly overexpressed in some types of cancers. Inhibition of CA IX and XII results in interference with ion exchange and pH in hypoxic tumor tissue and preventing chemoresistance to weakly basic antineoplastic agents.

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

Mechanism of Action

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells

Other CAS

165668-41-7

Wikipedia

Indisulam

Dates

Last modified: 08-15-2023
1: Ozawa Y, Kusano K, Owa T, Yokoi A, Asada M, Yoshimatsu K. Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070) in combination with CPT-11 for cancer treatment. Cancer Chemother Pharmacol. 2012 May;69(5):1353-62. doi: 10.1007/s00280-012-1844-8. Epub 2012 Feb 17.
2: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. Covariate-based dose individualization of the cytotoxic drug indisulam to reduce the risk of severe myelosuppression. J Pharmacokinet Pharmacodyn. 2009 Feb;36(1):39-62. Epub 2009 Feb 7. PubMed PMID: 19199010.
3: Cesur H, Rubinstein I, Pai A, Onyüksel H. Self-associated indisulam in phospholipid-based nanomicelles: a potential nanomedicine for cancer. Nanomedicine. 2009 Jun;5(2):178-83. Epub 2008 Dec 13. PubMed PMID: 19071064; PubMed Central PMCID: PMC2785016.
4: Zandvliet AS, Schellens JH, Dittrich C, Wanders J, Beijnen JH, Huitema AD. Population pharmacokinetic and pharmacodynamic analysis to support treatment optimization of combination chemotherapy with indisulam and carboplatin. Br J Clin Pharmacol. 2008 Oct;66(4):485-97. Epub 2008 May 29. PubMed PMID: 18637887; PubMed Central PMCID: PMC2561111.
5: Siegel-Lakhai WS, Zandvliet AS, Huitema AD, Tibben MM, Milano G, Girre V, Diéras V, King A, Richmond E, Wanders J, Beijnen JH, Schellens JH. A dose-escalation study of indisulam in combination with capecitabine (Xeloda) in patients with solid tumours. Br J Cancer. 2008 Apr 22;98(8):1320-6. Epub 2008 Apr 15. PubMed PMID: 18414469; PubMed Central PMCID: PMC2361705.
6: Baur M, Gneist M, Owa T, Dittrich C. Clinical complete long-term remission of a patient with metastatic malignant melanoma under therapy with indisulam (E7070). Melanoma Res. 2007 Oct;17(5):329-31. PubMed PMID: 17885589.
7: Zandvliet AS, Siegel-Lakhai WS, Beijnen JH, Copalu W, Etienne-Grimaldi MC, Milano G, Schellens JH, Huitema AD. PK/PD model of indisulam and capecitabine: interaction causes excessive myelosuppression. Clin Pharmacol Ther. 2008 Jun;83(6):829-39. Epub 2007 Sep 12. PubMed PMID: 17851564.
8: Zandvliet AS, Huitema AD, Copalu W, Yamada Y, Tamura T, Beijnen JH, Schellens JH. CYP2C9 and CYP2C19 polymorphic forms are related to increased indisulam exposure and higher risk of severe hematologic toxicity. Clin Cancer Res. 2007 May 15;13(10):2970-6. PubMed PMID: 17504998.
9: Talbot DC, von Pawel J, Cattell E, Yule SM, Johnston C, Zandvliet AS, Huitema AD, Norbury CJ, Ellis P, Bosquee L, Reck M. A randomized phase II pharmacokinetic and pharmacodynamic study of indisulam as second-line therapy in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2007 Mar 15;13(6):1816-22. PubMed PMID: 17363538.
10: Dittrich C, Zandvliet AS, Gneist M, Huitema AD, King AA, Wanders J. A phase I and pharmacokinetic study of indisulam in combination with carboplatin. Br J Cancer. 2007 Feb 26;96(4):559-66. Epub 2007 Feb 6. PubMed PMID: 17285128; PubMed Central PMCID: PMC2360043.
11: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam. J Pharmacokinet Pharmacodyn. 2006 Oct;33(5):543-70. Epub 2006 Sep 1. PubMed PMID: 16946998.
12: Zandvliet AS, Copalu W, Schellens JH, Beijnen JH, Huitema AD. Saturable binding of indisulam to plasma proteins and distribution to human erythrocytes. Drug Metab Dispos. 2006 Jun;34(6):1041-6. Epub 2006 Mar 24. PubMed PMID: 16565173.
13: Beumer JH, Hillebrand MJ, Pluim D, Rosing H, Foley K, Yule SM, Schellens JH, Beijnen JH. Human metabolism of [(14)C]indisulam following i.v. infusion in cancer patients. Invest New Drugs. 2005 Aug;23(4):317-30. PubMed PMID: 16012791.
14: van Kesteren C, Zandvliet AS, Karlsson MO, Mathôt RA, Punt CJ, Armand JP, Raymond E, Huitema AD, Dittrich C, Dumez H, Roché HH, Droz JP, Ravic M, Yule SM, Wanders J, Beijnen JH, Fumoleau P, Schellens JH. Semi-physiological model describing the hematological toxicity of the anti-cancer agent indisulam. Invest New Drugs. 2005 Jun;23(3):225-34. PubMed PMID: 15868378.
15: Beumer JH, Rosing H, Hillebrand MJ, Nan-Offeringa LG, Foley K, Yule SM, Heck AJ, Schellens JH, Beijnen JH. Quantitative determination of the novel anticancer drug E7070 (indisulam) and its metabolite (1,4-benzenedisulphonamide) in human plasma, urine and faeces by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2839-48. PubMed PMID: 15517526.
16: Supuran CT. Indisulam. Eisai. IDrugs. 2002 Nov;5(11):1075-9. PubMed PMID: 12800061.
17: Supuran CT. Indisulam: an anticancer sulfonamide in clinical development. Expert Opin Investig Drugs. 2003 Feb;12(2):283-7. Review. PubMed PMID: 12556221.

Explore Compound Types